(1-ETHYL-1H-PYRAZOL-3-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
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Overview
Description
(1-ETHYL-1H-PYRAZOL-3-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is a complex organic compound that features a pyrazole ring and a piperazine ring linked through a methanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ETHYL-1H-PYRAZOL-3-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Piperazine Ring: The piperazine ring is usually synthesized by the cyclization of ethylenediamine with dihaloalkanes.
Coupling Reaction: The final step involves coupling the pyrazole and piperazine rings through a methanone bridge.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of methylene-bridged derivatives.
Substitution: Formation of alkylated piperazine derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex heterocyclic compounds .
Biology
It has been studied for its potential as an enzyme inhibitor, particularly targeting kinases and proteases .
Medicine
The compound shows promise in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry
In the industrial sector, it is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (1-ETHYL-1H-PYRAZOL-3-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets such as enzymes and receptors. The pyrazole ring can interact with the active sites of enzymes, inhibiting their activity. The piperazine ring can enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- (1-METHYL-1H-PYRAZOL-3-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
- (1-ETHYL-1H-PYRAZOL-3-YL)[4-(2-QUINOLINYL)PIPERAZINO]METHANONE
Uniqueness
The unique combination of the pyrazole and piperazine rings in (1-ETHYL-1H-PYRAZOL-3-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE provides it with distinct chemical properties and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
(1-ethylpyrazol-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c1-2-20-7-4-12(17-20)13(21)18-8-10-19(11-9-18)14-15-5-3-6-16-14/h3-7H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWJEOAXGOAETA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49816204 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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